![molecular formula C13H8Cl3N3O3 B2943310 [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1001825-47-3](/img/structure/B2943310.png)
[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
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Overview
Description
The compound seems to be a derivative of 2-chloropyridine . Chloropyridines are chlorine derivatives of pyridine and are used as intermediates in many chemical reactions . They are commonly used in the development of pharmaceuticals, agrochemicals, and metal complexes .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned are not available, chloropyridines can be synthesized by combining pyridine with chlorine . Another method involves the use of pyridine-N-oxides to easily manufacture 2-chloropyridines in high yield .Molecular Structure Analysis
The molecular structure of the compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact structure would depend on the positions of the chlorine atoms and the amino and oxoethyl groups on the ring.Chemical Reactions Analysis
Chloropyridines are reactive and can undergo nucleophilic substitution reactions . They can also participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, 2-chloropyridine is a colorless oily liquid that is toxic by ingestion and/or skin absorption .Mechanism of Action
[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK and subsequent activation of downstream signaling pathways. This leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-inflammatory effect in various animal models of autoimmune and inflammatory diseases. It has been shown to reduce the severity of joint inflammation in a mouse model of rheumatoid arthritis and to improve clinical symptoms in a mouse model of multiple sclerosis. Additionally, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical studies. However, this compound also has some limitations. It has a short half-life and requires frequent dosing in animal models. Additionally, it has a narrow therapeutic window and can cause adverse effects at high doses.
Future Directions
There are several future directions for research on [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate. One area of research is the development of more potent and selective JAK inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound in patients with autoimmune and inflammatory diseases. Additionally, there is a need for more studies to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate can be synthesized using a multi-step process. The first step involves the reaction between 3,6-dichloropyridine-2-carboxylic acid and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to produce 2-(3,6-dichloropyridin-2-ylamino)pyridine. This intermediate is then reacted with ethyl 2-oxo-2-(pyridin-3-ylamino)acetate to give this compound.
Scientific Research Applications
[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a critical role in the signaling pathways of cytokines involved in these diseases.
Safety and Hazards
properties
IUPAC Name |
[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3O3/c14-7-3-4-9(15)19-11(7)13(21)22-6-10(20)18-8-2-1-5-17-12(8)16/h1-5H,6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDBOSWJRCQUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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